N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a dioxane moiety, and a cyclopropane carboxamide group
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-[1-(1,4-dioxan-2-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H24N2O3/c17-14(11-3-4-11)15-12-2-1-5-16(8-12)9-13-10-18-6-7-19-13/h11-13H,1-10H2,(H,15,17) |
InChI Key |
HMNCXCHEVVSHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2COCCO2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a piperidine derivative with a dioxane-containing reagent under controlled conditions to form the intermediate. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated reactors, advanced purification techniques, and stringent quality control measures are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
- 1,3-Dioxane, 4-methyl-
Uniqueness
N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
